molecular formula C5H11ClOS B12309858 3-Methylbutane-1-sulfinyl chloride

3-Methylbutane-1-sulfinyl chloride

Cat. No.: B12309858
M. Wt: 154.66 g/mol
InChI Key: PITKZVSTELAQAI-UHFFFAOYSA-N
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Description

3-Methylbutane-1-sulfinyl chloride is an organic compound with the molecular formula C5H11ClOS. It is a sulfinyl chloride derivative, characterized by the presence of a sulfinyl group (SO) bonded to a chlorine atom and a 3-methylbutane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutane-1-sulfinyl chloride can be synthesized from 3-methylbutane-1-sulfinic acid. The preparation involves the reaction of 3-methylbutane-1-sulfinic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

3-Methylbutane-1-sulfinic acid+Thionyl chloride3-Methylbutane-1-sulfinyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Methylbutane-1-sulfinic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Methylbutane-1-sulfinic acid+Thionyl chloride→3-Methylbutane-1-sulfinyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the careful handling of reagents and by-products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutane-1-sulfinyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) can react with this compound under mild conditions to form the corresponding sulfinamide or sulfinyl ester.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to convert the sulfinyl group to a sulfonyl group.

Major Products

    Sulfinamides: Formed by the reaction with amines.

    Sulfinyl Esters: Formed by the reaction with alcohols.

    Sulfonyl Derivatives: Formed by the oxidation of the sulfinyl group.

Scientific Research Applications

3-Methylbutane-1-sulfinyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methylbutane-1-sulfinyl chloride involves its reactivity with nucleophiles and oxidizing agents. The sulfinyl group acts as an electrophilic center, allowing nucleophiles to attack and form new bonds. The molecular targets and pathways depend on the specific reactions and applications, such as the formation of sulfinamides or sulfinyl esters.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutane-1-sulfonyl chloride: Similar structure but with a sulfonyl group (SO2) instead of a sulfinyl group.

    Butane-1-sulfinyl chloride: Lacks the methyl group at the third position.

    3-Methylbutane-1-sulfonic acid: Contains a sulfonic acid group (SO3H) instead of a sulfinyl chloride group.

Uniqueness

3-Methylbutane-1-sulfinyl chloride is unique due to its specific reactivity and the presence of both a sulfinyl group and a chlorine atom. This combination allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C5H11ClOS

Molecular Weight

154.66 g/mol

IUPAC Name

3-methylbutane-1-sulfinyl chloride

InChI

InChI=1S/C5H11ClOS/c1-5(2)3-4-8(6)7/h5H,3-4H2,1-2H3

InChI Key

PITKZVSTELAQAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=O)Cl

Origin of Product

United States

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